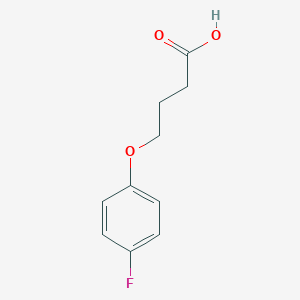

4-(4-Fluorophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAUECWRUPGSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482075 | |

| Record name | 4-(4-fluorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549-77-5 | |

| Record name | 4-(4-fluorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(4-Fluorophenoxy)butanoic acid" CAS number 1549-77-5

An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals Topic: this compound (CAS No. 1549-77-5)

This document serves as a comprehensive technical guide on this compound. It moves beyond a simple data sheet to provide a foundational understanding of its synthesis, properties, and potential applications, framed by the insights of a senior application scientist. The protocols and pathways described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: Core Identity and Physicochemical Profile

This compound is a substituted phenoxyalkanoic acid. Its structure, featuring a fluorine atom on the phenyl ring, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or modulate electronic properties. The butanoic acid chain provides a versatile carboxylic acid functional group, a key feature for interacting with biological targets or for further chemical derivatization.

Table 1: Chemical and Physical Properties

| Identifier | Value | Source |

| CAS Number | 1549-77-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 198.19 g/mol | [1][2][4][5] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-98% (Varies by supplier) | [2][4] |

| SMILES | FC1=CC=C(OCCCC(O)=O)C=C1 | [1][4] |

| InChI Key | NOAUECWRUPGSOJ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 46.53 Ų (Predicted) | [4] |

| LogP | 2.07 (Predicted) | [4] |

Section 2: Synthesis Pathway and Experimental Protocol

The most logical and efficient route for synthesizing this compound is the Williamson ether synthesis. This classic Sɴ2 reaction is highly reliable for forming aryl ethers. The strategy involves coupling the nucleophilic 4-fluorophenoxide with an electrophilic four-carbon chain bearing a leaving group.

Causality Behind Experimental Choices

The chosen pathway involves two main steps: phenoxide formation and nucleophilic substitution, followed by ester hydrolysis.

-

Phenoxide Formation: 4-Fluorophenol is deprotonated with a suitable base. While a moderately strong base like potassium carbonate can be used, a stronger, non-nucleophilic base like sodium hydride (NaH) ensures irreversible and complete formation of the highly nucleophilic phenoxide, maximizing the driving force for the subsequent Sɴ2 reaction.

-

Nucleophilic Substitution: The phenoxide attacks an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate). An ester is used instead of the free acid to prevent an acid-base side reaction between the phenoxide and the carboxylic acid proton. A polar aprotic solvent like DMF is ideal as it solvates the counter-ion (Na⁺) but poorly solvates the phenoxide, leaving it "naked" and highly reactive.

-

Hydrolysis: The final step is a simple saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the desired carboxylic acid.

Synthesis Workflow Diagram

Caption: Hypothesized mechanism of action via PPAR modulation.

Precursor for Bioactive Molecules

The chloro-analogue, 4-(4-chlorophenoxy)butanoic acid, has been utilized as a starting material to synthesize benzoxepin derivatives with sedative-hypnotic effects. [7]This suggests that the core scaffold of this compound can be used to generate libraries of compounds for screening in neuroscience and other therapeutic areas. The fluorine atom may offer advantages over chlorine in terms of ADME (absorption, distribution, metabolism, and excretion) properties.

Section 4: References

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1549-77-5 this compound AKSci 5245BB [aksci.com]

- 3. 1549-77-5 | MFCD08446938 | this compound [aaronchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1549-77-5 [chemicalbook.com]

- 6. 1549-77-5 | MFCD08446938 | this compound [aaronchem.com]

- 7. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(4-Fluorophenoxy)butanoic acid (CAS No. 1549-77-5), a key intermediate in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful application. This document synthesizes computational data with established, field-proven experimental methodologies for determining critical parameters such as melting point, solubility, acidity (pKa), and lipophilicity (LogP). By not only presenting data but also detailing the causality behind experimental choices, this guide serves as both a reference and a practical handbook for the characterization of this and structurally similar compounds.

Molecular and Structural Characteristics

This compound is a substituted carboxylic acid featuring a fluorinated aromatic ring connected to a butyric acid moiety via an ether linkage. This unique combination of functional groups dictates its chemical behavior and physical properties, making it a subject of interest for Structure-Activity Relationship (SAR) studies.[1] The fluorine atom enhances metabolic stability and modulates electronic properties, while the carboxylic acid group provides a handle for ionization and hydrogen bonding.

Table 1: Molecular Identifiers and Structural Data for this compound

| Identifier | Value | Source |

| CAS Number | 1549-77-5 | [2] |

| Molecular Formula | C₁₀H₁₁FO₃ | [2][3][4] |

| Molecular Weight | 198.19 g/mol | [2][3][4] |

| Physical Form | Solid | [3][4] |

| SMILES | Fc1ccc(cc1)OCCCC(=O)O | [3] |

| InChI Key | NOAUECWRUPGSOJ-UHFFFAOYSA-N | [3][5] |

Computational Physicochemical Properties

Computational models provide valuable, time-efficient estimations of a molecule's properties, guiding initial experimental design and hypothesis generation. These in-silico predictions are foundational in modern drug discovery for filtering large libraries of compounds.

Table 2: Computationally Derived Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source |

| LogP | 2.0693 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts potential for good oral bioavailability, as values under 140 Ų are generally favorable for cell membrane transport. | [2] |

| Hydrogen Bond Donors | 1 | The single donor (from the -COOH group) contributes to interactions with biological targets and water. | [2] |

| Hydrogen Bond Acceptors | 3 | The ether oxygen and two carbonyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding. | [2] |

| Rotatable Bonds | 5 | A measure of molecular flexibility, which can impact binding affinity to target proteins. | [2] |

Experimental Determination of Key Physicochemical Parameters

While computational data is instructive, empirical validation is non-negotiable for regulatory submission and robust scientific understanding. The following sections detail authoritative, self-validating protocols for determining the critical physicochemical properties of this compound.

Melting Point Analysis

Causality: The melting point is a primary indicator of a compound's purity and provides insight into its crystal lattice energy. A sharp melting range is characteristic of a pure substance. For drug development, this parameter influences solid-state stability, handling, and formulation processes.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for its high precision and the wealth of information it provides beyond the melting point, such as phase transitions and decomposition temperatures.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as a reference.

-

Experimental Run: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled linear rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's area corresponds to the enthalpy of fusion.

Diagram 1: Experimental Workflow for DSC Analysis

Caption: Workflow for determining melting point via DSC.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The physical properties of carboxylic acids are heavily influenced by their ability to form hydrogen bonds.[6][7] The solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group. At pH values below its pKa, the neutral, less soluble form will dominate, while at pH values above its pKa, the ionized, more soluble carboxylate form will prevail.

Methodology: Equilibrium Shake-Flask Method (pH-Dependent)

This method is considered the benchmark for solubility determination due to its direct measurement of a saturated solution at equilibrium.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

-

Quantification: Accurately dilute a known volume of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or µg/mL for each pH value.

Diagram 2: Relationship between pH and Carboxylic Acid Solubility

Caption: Ionization state and its effect on solubility.

Acidity Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the degree of ionization at any given pH, which profoundly impacts solubility, absorption across biological membranes, and binding interactions with target macromolecules.

Methodology: Potentiometric Titration

This classic and reliable method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) to ensure initial solubility.[6]

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[6]

-

Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer.[6] Insert the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Diagram 3: Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining pKa via potentiometric titration.

Summary and Implications for Drug Development

The physicochemical profile of this compound, characterized by its solid form, moderate predicted lipophilicity (LogP ≈ 2), and the presence of a critical acidic functional group, defines its potential role and challenges in pharmaceutical applications.

-

Oral Bioavailability: The TPSA value of 46.53 Ų is favorable for passive diffusion across the gut wall. However, its absorption will be highly pH-dependent. In the acidic environment of the stomach, it will be predominantly in its neutral, more lipophilic form, favoring absorption. As it moves to the more neutral pH of the intestine, ionization will increase, which may decrease passive permeability but increase solubility.

-

Formulation: The pH-dependent solubility necessitates careful formulation strategies. For oral dosage forms, enteric coatings might be considered to bypass the stomach and target dissolution in the intestine. For parenteral formulations, adjusting the pH to be well above the pKa would be essential to achieve the required concentration.

-

Target Engagement: The ability to act as both a hydrogen bond donor and acceptor, combined with its defined conformational flexibility, allows for versatile interactions within a protein binding pocket.

References

-

Physical Properties of Carboxylic Acids | Chemistry LibreTexts. [Link]

Sources

"4-(4-Fluorophenoxy)butanoic acid" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Fluorophenoxy)butanoic Acid

Abstract

The definitive identification of molecular structure is a cornerstone of chemical research and development, underpinning everything from reaction validation to the intricate design of new therapeutic agents. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of this compound, a compound featuring a confluence of key functional groups: a carboxylic acid, an aryl ether, and a fluorinated aromatic ring. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is presented as a self-validating system, where data from one technique logically informs and corroborates the findings of the next, culminating in an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and intellectually rigorous framework for structural analysis.

The Strategic Imperative: Why a Multi-Faceted Approach?

The structure elucidation of an organic molecule is an exercise in forensic science. A single analytical technique, while informative, rarely provides the complete picture. Instead, a synergistic workflow is employed where each method interrogates a different aspect of the molecule's architecture. The molecular formula, the functional groups present, and the precise connectivity of the atomic framework are all pieces of a puzzle that must be assembled with scientific integrity.

Our investigation into this compound (Molecular Formula: C₁₀H₁₁FO₃, Molecular Weight: 198.19 g/mol )[1] begins with the foundational question of its elemental composition and proceeds through the identification of its constituent parts, culminating in a detailed map of its proton and carbon skeleton.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Expertise & Experience: The first and most critical step is to establish the exact molecular formula. While traditional methods like elemental analysis can provide ratios, high-resolution mass spectrometry (HRMS) delivers an exact mass with high precision, often to four or five decimal places. This allows for the unambiguous determination of the elemental composition, which is the foundation upon which all further analysis is built. For a molecule containing a carboxylic acid, electrospray ionization (ESI) in negative ion mode is often preferred due to the facile deprotonation of the acidic proton, yielding a strong [M-H]⁻ ion.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters (Negative Ion Mode):

-

Ion Source: ESI (-)

-

Scan Range: m/z 50-500

-

Capillary Voltage: ~3.5 kV

-

Drying Gas (N₂): Flow rate and temperature optimized for signal stability.

-

-

Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion. Utilize the instrument's software to calculate the possible elemental compositions that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Data Interpretation and Validation

From the molecular formula C₁₀H₁₁FO₃, we can calculate the Degree of Unsaturation (DoU) . This value is indispensable for predicting the number of rings and/or multiple bonds in the molecule.

-

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

DoU = 10 + 1 - (11/2) - (1/2) + (0/2) = 11 - 6 = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees: one ring and three double bonds) and one additional double bond, likely a carbonyl group (C=O). This initial hypothesis, derived purely from the molecular formula, provides a powerful framework for interpreting the subsequent spectroscopic data.

Infrared Spectroscopy: A Rapid Scan for Functional Groups

Expertise & Experience: FTIR spectroscopy is the workhorse for functional group identification. It is a rapid, non-destructive technique that provides a characteristic "fingerprint" of the molecule's vibrational modes. The key is not just to identify individual peaks, but to recognize the patterns characteristic of specific functionalities. For carboxylic acids, the combination of an extremely broad O-H stretch and a sharp, intense C=O stretch is a virtually unmistakable signature.[2] Similarly, aryl alkyl ethers present a distinct pair of C-O stretching bands.[3][4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet is required.

-

Instrumentation: Utilize a standard benchtop FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty ATR crystal should be taken first.

-

Data Analysis: Identify the key absorption bands and assign them to specific functional group vibrations.

Expected Data & Structural Correlation

The IR spectrum provides immediate validation of the inferences drawn from the DoU calculation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~3300–2500 (very broad) | O–H stretch | Carboxylic Acid (-COOH)[6] |

| ~2975–2845 | C–H stretch (aliphatic) | Alkyl chain (-CH₂-) |

| ~1725–1700 (strong, sharp) | C=O stretch | Carboxylic Acid (-COOH)[7][2] |

| ~1250 & ~1050 | C–O–C stretch (asymm. & symm.) | Aryl Alkyl Ether[4][5] |

| ~1150 | C–F stretch | Fluoroaromatic |

| ~1600, ~1500 | C=C stretch (in-ring) | Aromatic Ring |

NMR Spectroscopy: Assembling the Final Structure

Trustworthiness: NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework. It provides unambiguous evidence of atom connectivity through chemical shifts, signal integration, and spin-spin coupling. ¹H NMR reveals the electronic environment and proximity of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. Together, they form a self-validating system for assembling the final structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or greater).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Data Analysis: Analyze chemical shifts, integration (for ¹H), and multiplicity (splitting patterns for ¹H) to assign signals to specific atoms in the molecule.

Caption: Labeled structure for NMR signal assignment.

¹H NMR: Predicted Data and Interpretation

The proton NMR spectrum is expected to show five distinct signals, confirming the proposed structure.

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| a | ~11-12 | Broad Singlet | 1H | -COOH : Highly deshielded acidic proton. The signal is often broad due to hydrogen exchange.[6][8] |

| e, f | ~7.0-6.8 | Multiplets | 4H | Aromatic H : Protons on the fluorophenyl ring. The pattern will be two apparent triplets or doublets of doublets. |

| d | ~4.0 | Triplet | 2H | -O-CH₂- : Protons adjacent to the electronegative ether oxygen are significantly deshielded.[5][9] |

| b | ~2.5 | Triplet | 2H | -CH₂-COOH : Protons alpha to the carbonyl group are deshielded. |

| c | ~2.1 | Multiplet | 2H | -CH₂- : Central methylene protons, split by protons at positions (b) and (d). |

¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Approx. δ (ppm) | Assignment & Rationale |

| ~179 | C=O : Carbonyl carbon of the carboxylic acid, highly deshielded.[6] |

| ~158 (d) | Aromatic C-F : Carbon directly attached to fluorine. It will appear as a doublet due to ¹JCF coupling. |

| ~154 | Aromatic C-O : Carbon attached to the ether oxygen. |

| ~116 (d) | Aromatic C-H (ortho to F): These carbons will appear as a doublet due to ²JCF coupling. |

| ~115 | Aromatic C-H (meta to F) |

| ~67 | -O-CH₂- : Aliphatic carbon attached to the ether oxygen, deshielded relative to other sp³ carbons.[5][9] |

| ~30 | -CH₂-COOH : Carbon alpha to the carbonyl. |

| ~24 | -CH₂- : Central methylene carbon of the butanoic acid chain. |

Conclusion: A Unified Structural Hypothesis

The convergence of data from MS, IR, and NMR spectroscopy provides overwhelming and self-validating evidence for the structure of this compound.

-

HRMS established the molecular formula as C₁₀H₁₁FO₃ and a Degree of Unsaturation of 5.

-

FTIR confirmed the presence of the key functional groups hypothesized from the formula: a carboxylic acid, an aromatic ring, and an ether linkage.

-

NMR provided the final, definitive piece of the puzzle by mapping the atomic connectivity. The ¹H NMR confirmed the 4-carbon chain and the substitution pattern on the aromatic ring, while the ¹³C NMR corroborated the presence of all unique carbon environments.

This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for any application in research, discovery, and development.

References

-

Fiveable. Spectroscopy of Ethers. Fiveable. Available from: [Link].

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. (2024-09-30). Available from: [Link].

-

OpenStax. 18.8 Spectroscopy of Ethers. Organic Chemistry. (2023-09-20). Available from: [Link].

-

Hunt, I. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax adaptation. Available from: [Link].

-

Read Chemistry. Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. (2024-05-20). Available from: [Link].

-

SpectraBase. Butanoic acid, 4-(4-fluorophenoxy)-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link].

-

Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. (Updated content). Available from: [Link].

-

Tsunoda, M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020-10-22). Available from: [Link].

-

National Institutes of Health. 4-Fluorophenibut. PubChem. Available from: [Link].

-

Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. (2021-02-05). Available from: [Link].

-

YouTube. Synthesis and identification of a carboxylic acid. (2021-04-26). Available from: [Link].

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry. (2016-01-15). Available from: [Link].

-

YouTube. Structure Elucidation of a Carboxylic Acid in Organic Chemistry. (2019-03-02). Available from: [Link].

-

National Institutes of Health. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. Available from: [Link].

-

NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. Available from: [Link].

-

National Institutes of Health. 4-(4-Aminophenyl)butanoic acid. PubChem. Available from: [Link].

-

Doc Brown's Chemistry. infrared spectrum of butanoic acid. Available from: [Link].

-

Doc Brown's Chemistry. 1H proton nmr spectrum of butanoic acid. Available from: [Link].

-

Doc Brown's Chemistry. mass spectrum of butanoic acid. Available from: [Link].

-

ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. (2024-09-19). Available from: [Link].

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023-01-14). Available from: [Link].

-

University of Calgary. Ch13 - Sample IR spectra. Available from: [Link].

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2017). Available from: [Link].

-

ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Scientific Diagram. Available from: [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)butanoic acid is a synthetic carboxylic acid derivative belonging to the class of phenoxyalkanoic acids. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and explores its potential applications in drug discovery and development, drawing upon the known biological activities of structurally related compounds. The presence of the fluorophenoxy and butanoic acid moieties makes it a valuable scaffold for medicinal chemists, offering opportunities for the development of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 4-(4-fluoro-phenoxy)-butyric acid[1]

Molecular Structure:

Sources

A Technical Guide to 4-(4-Fluorophenoxy)butanoic Acid: Properties, Synthesis, and Analysis

This document provides a comprehensive technical overview of 4-(4-Fluorophenoxy)butanoic acid, a chemical compound of interest to researchers in medicinal chemistry and drug development. It details the molecule's physicochemical properties, outlines a robust synthesis protocol, provides a validated analytical methodology, and discusses its potential applications and safety considerations.

Physicochemical and Structural Properties

This compound is a carboxylic acid derivative characterized by a fluorophenoxy moiety linked to a butyric acid chain. Its structure lends itself to applications as a building block in the synthesis of more complex molecules.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. The molecular formula is C₁₀H₁₁FO₃, and it has a molecular weight of 198.19 g/mol [1][2][3].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | [1][2][3] |

| Molecular Weight | 198.19 g/mol | [1][2][3] |

| CAS Number | 1549-77-5 | [1][3] |

| Physical Form | Solid | [4] |

| Synonyms | 4-(4-fluoro-phenoxy)-butyric acid | [1] |

| SMILES | C(CC(=O)O)COC1=CC=C(C=C1)F | [1] |

| InChI Key | NOAUECWRUPGSOJ-UHFFFAOYSA-N | [4] |

Computational Descriptors for Drug Discovery

Computational properties are crucial for predicting a molecule's behavior in biological systems, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

| Descriptor | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 46.53 Ų[1] | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coeff.) | 2.0693[1] | Measures lipophilicity, affecting solubility and membrane transport. |

| Hydrogen Bond Acceptors | 2[1] | Key for molecular recognition and binding to biological targets. |

| Hydrogen Bond Donors | 1[1] | Contributes to binding affinity and solubility. |

| Rotatable Bonds | 5[1] | Relates to conformational flexibility and binding entropy. |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of a phenoxide with an alkyl halide. Specifically, the nucleophilic phenoxide anion of 4-fluorophenol attacks an electrophilic halo-butanoate ester. This ester is a practical choice as it prevents the free carboxylic acid from interfering with the base-catalyzed reaction. A subsequent saponification (ester hydrolysis) step yields the final carboxylic acid product. This two-step approach ensures high yield and purity.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for laboratory-scale synthesis and includes self-validating checkpoints, such as reaction monitoring by Thin-Layer Chromatography (TLC).

-

Reaction Setup: To a round-bottom flask, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL/g of phenol). Stir the suspension vigorously.

-

Addition of Alkyl Halide: Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress by TLC, observing the consumption of the 4-fluorophenol starting material.

-

Workup: After cooling to room temperature, filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Hydrolysis: Dissolve the crude ethyl 4-(4-fluorophenoxy)butanoate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Stir at 50°C for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2.5N aqueous HCl[5]. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

Accurate quantification and identification of this compound are essential for quality control and research applications. Given its polarity and low molecular weight, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical method of choice[6].

Rationale for Method Selection

Anion-exchange chromatography at an elevated pH provides excellent selectivity and retention for short-chained organic acids[6]. Coupling this with mass spectrometric detection allows for highly sensitive and specific quantification, even in complex matrices, by monitoring the analyte's specific mass-to-charge (m/z) ratio[6]. This approach overcomes the limitations of less sensitive methods like UV detection[6].

Caption: Workflow for the quantitative analysis of this compound by LC-MS.

Protocol: Quantitative Analysis by LC-MS

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 acetonitrile:water diluent. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume, and filter through a 0.45 µm syringe filter before analysis.

-

LC-MS Conditions:

-

Column: A suitable anion-exchange column.

-

Mobile Phase: A gradient elution using (A) water with 10 mM ammonium acetate and (B) acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

MS Detector: Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Negative Ion Mode.

-

Detection: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ at m/z 197.06.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample by interpolating its peak area from the curve.

Applications in Research & Drug Development

This compound serves primarily as a specialized chemical intermediate for research and development purposes[7]. Its structure is particularly relevant to medicinal chemistry.

The chlorine analogue, 4-(4-Chlorophenoxy)butanoic acid, has been utilized as a precursor for synthesizing benzoxepin derivatives, which have been investigated for their sedative-hypnotic effects[8]. By analogy, this compound represents a valuable starting material for creating fluorinated benzoxepins or other related scaffolds. The incorporation of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][9] |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [9] |

Handling and Storage Recommendations

-

Engineering Controls: Use only outdoors or in a well-ventilated area to avoid breathing dust or fumes[10][11]. Ensure eyewash stations and safety showers are readily accessible[11].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection approved under government standards[7][10][12].

-

Handling Practices: Avoid contact with skin and eyes[7]. Do not eat, drink, or smoke when using this product[10]. Wash hands thoroughly after handling[10][11].

-

Storage: Store in a dry, cool, and well-ventilated area[10]. Keep the container tightly closed and store locked up[1][11].

References

-

4,4-Bis(4-fluorophenyl)butyric acid | C16H14F2O2 | CID 88637 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2021, May 24). ALS. Retrieved January 9, 2026, from [Link]

-

4-(4-Chlorophenoxy)butanoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1549-77-5 [chemicalbook.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 9. chemical-label.com [chemical-label.com]

- 10. canbipharm.com [canbipharm.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Researcher's Guide to Sourcing 4-(4-Fluorophenoxy)butanoic Acid: From Supplier Selection to Quality Verification

Abstract: 4-(4-Fluorophenoxy)butanoic acid is a key chemical intermediate valued in medicinal chemistry and drug discovery for its utility as a synthetic building block.[1] The integrity of research and development outcomes is critically dependent on the purity and consistency of such starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this compound. It covers the landscape of commercial suppliers, outlines a robust methodology for supplier qualification, presents detailed protocols for in-house quality verification, and details best practices for safe handling and storage. The objective is to empower scientific teams to procure high-quality reagents, thereby ensuring the validity and reproducibility of their experimental work.

Introduction to this compound

This compound (CAS No. 1549-77-5) is a fluorinated organic compound belonging to the phenoxybutanoic acid class. Its structure is of significant interest to medicinal chemists. While this specific molecule is primarily a building block, structurally related phenoxyalkanoic acid scaffolds have been investigated for a range of biological activities, including the modulation of critical enzyme classes like cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs).[1] The closely related analog, 4-(4-chlorophenoxy)butanoic acid, has been used as a precursor in the synthesis of benzoxepin derivatives with sedative-hypnotic effects.[2] This context underscores the importance of sourcing high-purity material to avoid introducing confounding variables into sensitive biological assays or complex synthetic pathways.

Chemical Identity and Properties

| Property | Value |

| CAS Number | 1549-77-5[3][4] |

| Molecular Formula | C₁₀H₁₁FO₃[3] |

| Molecular Weight | 198.19 g/mol [1][3] |

| IUPAC Name | This compound |

| Appearance | Solid (typical) |

| SMILES | C(CC(=O)O)COC1=CC=C(C=C1)F[3] |

| InChI Key | NOAUECWRUPGSOJ-UHFFFAOYSA-N |

Sourcing and Supplier Evaluation

The procurement of a chemical reagent is the first critical step in an experimental workflow. The choice of supplier can significantly impact the quality, consistency, and ultimately, the success of a research project.

The Supplier Landscape: A Comparative Overview

A variety of chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis labs. The table below summarizes a selection of prominent suppliers.

| Supplier | Purity Specification | Notes |

| Sigma-Aldrich (Merck) | Not specified. Sold "as-is".[5] | Buyer assumes full responsibility for confirming identity and purity.[5] |

| AK Scientific, Inc. | Not specified in readily available documents. | Provides detailed Safety Data Sheet (SDS).[6] |

| ChemScene | ≥98%[3] | Offers custom synthesis and commercial production services.[3] |

| SynQuest Laboratories, Inc. | Not specified in readily available documents. | Identifies use for laboratory chemicals and scientific R&D.[7] |

| Fisher Scientific (Acros Organics) | Not specified in readily available documents. | Provides detailed SDS information.[8] |

The Critical Nature of Supplier Qualification

The data in the table reveals a crucial point: supplier guarantees vary significantly. Notably, a major distributor like Sigma-Aldrich explicitly sells this product under a "no-analysis" policy, stating, "Buyer assumes responsibility to confirm product identity and/or purity."[5] This "as-is" approach places the full burden of quality control on the end-user and highlights a critical principle for all researchers: Trust, but verify.

A supplier's reputation is a starting point, but it is not a substitute for rigorous, independent validation of each batch of material received.

Essential Questions for Prospective Suppliers

Before placing an order, especially for a large quantity or for use in a cGMP-regulated environment, a researcher should engage the supplier with the following questions:

-

Certificate of Analysis (CoA): Can you provide a lot-specific CoA for the material I will receive?

-

Analytical Data: Does the CoA include spectra (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) or just a purity value? Can the raw data be provided upon request?

-

Purity Method: How was the stated purity determined (e.g., HPLC, GC, qNMR)?

-

Synthesis Route: Can you provide a general overview of the synthetic route used? (This can help anticipate potential process-related impurities).

-

Batch Consistency: What measures are in place to ensure batch-to-batch consistency?

The willingness and ability of a supplier to provide comprehensive answers to these questions are strong indicators of their commitment to quality.

In-House Quality Control and Verification

Regardless of the supplier's claims, independent verification is paramount for scientific integrity. The following protocols outline a self-validating system for confirming the identity and purity of incoming this compound.

Decoding the Certificate of Analysis (CoA)

A CoA is the supplier's statement of quality. A robust CoA should include:

-

Identity Confirmation: Usually confirmed by techniques like NMR or Mass Spectrometry consistent with the expected structure.

-

Purity Assessment: A quantitative measure, typically by HPLC or GC, showing the area percentage of the main peak.

-

Residual Solvents: Often measured by GC-Headspace, important for ensuring the material is free from process solvents.

-

Water Content: Determined by Karl Fischer titration.

Recommended Analytical Protocol: LC-MS Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and accessible method for confirming both the identity and purity of the compound.

Objective: To confirm the molecular weight of this compound and assess its purity relative to other UV-active or ionizable species.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the supplied material in a suitable solvent like acetonitrile or methanol.

-

Dilute this stock solution to a final concentration of ~10 µg/mL in the mobile phase starting condition.

-

-

LC-MS Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

MS Detector: Electrospray Ionization (ESI) in negative ion mode.

-

MS Scan Range: m/z 50-500.

-

-

Data Analysis & Expected Results:

-

Purity: Examine the UV chromatogram (e.g., at 254 nm). The main peak should account for >98% of the total peak area for high-purity material.

-

Identity: In the mass spectrum corresponding to the main LC peak, look for the deprotonated molecule [M-H]⁻. For C₁₀H₁₁FO₃ (MW 198.19), the expected m/z is 197.06 . The presence of this ion confirms the molecular weight of the compound.

-

Potential Impurities

Understanding the synthetic route can provide insight into potential impurities. A common synthesis for a related compound, 4-(4-Fluorobenzoyl)butyric acid, involves a Friedel-Crafts acylation reaction.[9] A critical concern in such processes is the presence of the non-fluorinated starting material (e.g., benzene in fluorobenzene), which can lead to a desfluoro impurity.[9] This impurity would have a molecular weight of 178.22 and could be detected by LC-MS.

Workflow for Procurement and Validation

A systematic workflow ensures that only qualified material enters the laboratory supply chain. This process is crucial for reproducibility and adherence to quality standards.

Caption: Workflow for sourcing and validating chemical reagents.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following guidelines are synthesized from multiple supplier safety data sheets.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[6][10]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][7] If dust is generated, a respirator may be necessary.[7]

Storage Conditions

-

Container: Store in a tightly-closed container when not in use.[6][7]

-

Environment: Keep in a cool, dry, and well-ventilated area.[6][7] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[3][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[8]

Conclusion

Sourcing this compound for research and drug development requires more than a simple catalog order. It demands a diligent, scientific approach to supplier qualification and material verification. By implementing a systematic workflow that includes vetting suppliers, requesting comprehensive analytical data, and performing independent in-house QC, researchers can mitigate the risks associated with reagent variability. This vigilance ensures that the chemical building blocks of a project are of known and reliable quality, thereby safeguarding the integrity of the scientific process and the validity of its outcomes.

References

-

Sandanayaka, V. et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573-85. [Link]

-

Angene Chemical. Safety Data Sheet: 3-(4-Fluorophenoxy)propionic acid. [Link]

-

Amerigo Scientific. Product Page: 4-(4-Chlorophenoxy)butanoic acid. [Link]

-

U.S. Environmental Protection Agency. Analytical Method Summaries (Dec 2023). [Link]

-

U.S. Environmental Protection Agency. Analytical Method Summaries (Nov 2022). [Link]

-

Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. CAS 1549-77-5 | 2621-3-2Z | MDL MFCD08446938 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

- 9. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 10. angenechemical.com [angenechemical.com]

A Comprehensive Safety and Handling Guide for 4-(4-Fluorophenoxy)butanoic Acid

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)butanoic acid is a chemical compound utilized in research and development settings.[1] As with any chemical substance, a thorough understanding of its potential hazards, safe handling procedures, and emergency responses is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety data associated with this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) information to offer insights into the rationale behind the recommended safety protocols.

Section 1: Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties, which dictate its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 1549-77-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁FO₃ | [2] |

| Molecular Weight | 198.19 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Note: Detailed quantitative data on properties like melting point, boiling point, and solubility are not consistently available across suppliers, which is common for research chemicals. Users are advised to consult the specific batch's certificate of analysis.

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these classifications is the first step in implementing appropriate safety measures.

GHS Pictogram:

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3][4][5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4][5][6]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4][5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][4][5][6]

The causality behind these classifications lies in the chemical's reactivity with biological tissues. The butanoic acid moiety can cause irritation, while the fluorophenoxy group can influence its absorption and metabolic profile, contributing to its acute oral toxicity.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is a self-validating system for minimizing exposure and ensuring chemical stability.

Engineering Controls and Ventilation

The primary line of defense against respiratory exposure is the use of appropriate engineering controls.

Experimental Workflow for Handling this compound:

Caption: Workflow for safely handling this compound.

-

Causality: The GHS classification H335 (May cause respiratory irritation) necessitates working in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.[1][6][7] This is a critical step because it removes the hazard at the source.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense and should be selected based on the identified hazards.

-

Hand Protection: Wear protective gloves, such as nitrile gloves.[6] Always inspect gloves before use and wash hands thoroughly after handling.[6]

-

Eye and Face Protection: Use chemical safety goggles or glasses.[6] If there is a splash hazard, a face shield should also be worn.[6]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator may be necessary.[6]

Hygiene and Storage Practices

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][6] Wash hands thoroughly after handling.[1][6] Contaminated clothing should be removed and washed before reuse.[1]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong bases and strong oxidizing agents.[2][6] The recommended storage temperature is between 2-8°C.[2]

Section 4: Emergency Procedures and First Aid

In the event of an exposure, a rapid and informed response is crucial.

| Exposure Route | First Aid Measures | Rationale |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][7] | Due to its classification as "Harmful if swallowed" (H302), immediate medical attention is necessary. Rinsing the mouth removes residual material, and avoiding vomiting prevents further damage to the esophagus. |

| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[1] | This addresses the respiratory irritation (H335) by removing the individual from the source of exposure. |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[1] | The "Causes skin irritation" classification (H315) necessitates thorough washing to remove the irritant. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1] | Prompt and prolonged rinsing is essential to mitigate the serious eye irritation (H319) caused by the chemical. |

Section 5: Spills and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

-

Spill Response: In case of a spill, ensure the area is well-ventilated. Avoid generating dust.[6] Sweep or shovel the spilled solid material into a suitable container for disposal.[6]

-

Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][6]

Section 6: Toxicological Information

While comprehensive toxicological data for this compound is not widely available, the GHS classifications provide a summary of its known acute effects.[5] The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][4][5][6] There is no data to suggest that this compound is a carcinogen or causes reproductive toxicity.[5][6]

Conclusion

This compound is a valuable tool in research, and its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide into standard laboratory practices, researchers can create a self-validating system of safety that protects both personnel and the integrity of their work.

References

-

chemical label this compound [Link]

-

4-(4-Fluorophenyl)butanoic acid (CAS 589-06-0) Properties | Density, Cp, Viscosity | Chemcasts [Link]

-

Safety Data Sheet - Angene Chemical [Link]

Sources

Unlocking the Therapeutic Potential of Fluorophenoxy Butanoic Acids: A Guide to Future Research

Introduction: Navigating the Isomeric Landscape of a Promising Scaffold

The fluorophenoxy butanoic acid scaffold represents a privileged structure in medicinal chemistry, with subtle structural modifications giving rise to a diverse range of biological activities. This guide provides an in-depth exploration of potential research avenues for compounds based on this core, with a particular focus on the isomeric distinction between 2-(4-Fluorophenoxy)butanoic acid and 4-(4-Fluorophenoxy)butanoic acid. While significant research has illuminated the therapeutic promise of the 2-substituted isomer, its 4-substituted counterpart remains a largely unexplored chemical entity. This disparity presents a compelling opportunity for novel discoveries in drug development. This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining promising research directions, robust experimental protocols, and the causal logic behind strategic experimental choices.

Part 1: The Well-Characterized Isomer - 2-(4-Fluorophenoxy)butanoic Acid and its Analogs

Derivatives of 2-(4-fluorophenoxy)butanoic acid have demonstrated significant potential across multiple therapeutic areas, primarily by modulating key enzymatic pathways involved in inflammation, pain, and neurological disorders.

Anti-inflammatory and Analgesic Potential via Soluble Epoxide Hydrolase (sEH) Inhibition

Expertise & Experience: Soluble epoxide hydrolase (sEH) is a critical enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory effects.[1] By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising strategy for treating inflammatory conditions and associated pain. The 2-(4-fluorophenoxy) moiety has been identified as a key pharmacophore in the design of sEH inhibitors.

Proposed Research:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of 2-(4-fluorophenoxy)butanoic acid analogs with modifications to the butanoic acid chain (e.g., esterification, amidation, bioisosteric replacement of the carboxylic acid) to optimize potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidate the precise binding mode of lead compounds within the active site of sEH using X-ray crystallography and computational modeling.

-

In Vivo Efficacy Studies: Evaluate the analgesic and anti-inflammatory effects of optimized compounds in established preclinical models of inflammatory pain (e.g., carrageenan-induced paw edema, complete Freund's adjuvant-induced arthritis) and neuropathic pain (e.g., chronic constriction injury).

Experimental Protocol: In Vitro sEH Inhibition Assay

-

Reagents and Materials: Human recombinant sEH, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a fluorescent substrate, test compounds, assay buffer (e.g., Tris-HCl, pH 7.4).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well microplate, add the assay buffer, sEH enzyme, and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the PHOME substrate.

-

Monitor the increase in fluorescence (excitation/emission ~330/465 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to sEH activity.

-

Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

-

Trustworthiness: This protocol is a self-validating system. The inclusion of a vehicle control and a known sEH inhibitor as a positive control will ensure the reliability of the results. The use of a fluorescent substrate provides a sensitive and continuous measure of enzyme activity.

Neurological Applications: Targeting Fatty Acid-Binding Proteins (FABPs) and Epilepsy

Expertise & Experience: Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that regulate the transport and metabolism of fatty acids.[1] Dysregulation of FABP activity has been implicated in various neurological disorders. Analogs of 2-(4-fluorophenoxy)butanoic acid have shown inhibitory activity against FABPs.[1] Furthermore, derivatives incorporating the 4-fluorophenoxy moiety have demonstrated promising anticonvulsant activity in preclinical models.[1]

Proposed Research:

-

FABP Isoform Selectivity: Determine the binding affinity and inhibitory potency of 2-(4-fluorophenoxy)butanoic acid derivatives against a panel of FABP isoforms to identify selective inhibitors.

-

Anticonvulsant Screening: Evaluate the efficacy of novel analogs in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz psychomotor seizure tests.[1]

-

Blood-Brain Barrier Permeability: Assess the ability of lead compounds to cross the blood-brain barrier using in vitro models (e.g., PAMPA) and in vivo pharmacokinetic studies.

Experimental Workflow: Anticonvulsant Drug Discovery

Caption: A streamlined workflow for the discovery and development of novel anticonvulsant agents based on the 2-(4-fluorophenoxy)butanoic acid scaffold.

Part 2: The Uncharted Territory - this compound

In stark contrast to its 2-substituted isomer, "this compound" remains a chemical entity with virtually no published biological data. This knowledge gap presents a unique opportunity for exploratory research to uncover potentially novel pharmacology. The research strategy for this compound will necessarily begin with broad, hypothesis-generating screening, drawing inspiration from structurally related molecules.

Hypothesis-Driven Exploration Based on Structural Analogs

Expertise & Experience: The biological activity of small molecules is often dictated by their overall topology and the electronic properties of their constituent functional groups. By examining the known activities of structurally similar compounds, we can formulate initial hypotheses for the potential targets of this compound.

-

Herbicide Potential: The structurally related compound, 4-(4-chlorophenoxy)butanoic acid, is a known herbicide.[2] Additionally, 4-(2,4-difluorophenoxy)butanoic acid is investigated in the context of phenoxy herbicides.[3] This suggests that this compound could possess herbicidal or plant growth regulatory properties.

-

CNS Activity: 4-(4-Chlorophenoxy)butanoic acid has also been used as a starting material for the synthesis of benzoxepin derivatives with sedative-hypnotic effects.[2] This raises the possibility that this compound or its derivatives could modulate central nervous system targets.

-

Anticancer Activity: The 4-fluorophenoxy moiety is present in various compounds with demonstrated anticancer activity, including thiosemicarbazide derivatives.[4] The butanoic acid portion of the molecule is also of interest, as butyrate is a known histone deacetylase (HDAC) inhibitor with anti-cancer properties.

Proposed Research: A Tiered Screening Approach

A broad-based, tiered screening approach is recommended to efficiently probe the biological activity of this compound.

Tier 1: Broad Phenotypic and Target-Based Screening

-

Phenotypic Screening:

-

Herbicidal Activity: Screen against a panel of monocot and dicot plant species to assess effects on germination and growth.

-

Antimicrobial Activity: Test against a panel of Gram-positive and Gram-negative bacteria and fungi.[5]

-

Anticancer Cell Proliferation: Evaluate cytotoxicity against a diverse panel of human cancer cell lines (e.g., NCI-60).

-

CNS Phenotypic Screen: Utilize a battery of in vivo behavioral tests in rodents to identify potential sedative, anxiolytic, or antidepressant-like effects.

-

-

Target-Based Screening:

-

Receptor Binding Assays: Screen against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a focus on those implicated in CNS disorders.

-

Enzyme Inhibition Assays: Screen against a panel of enzymes relevant to cancer (e.g., HDACs, kinases) and inflammation (e.g., COX-1, COX-2).

-

Tier 2: Hit Validation and Elucidation of Mechanism of Action

Once a "hit" is identified in Tier 1, the focus will shift to validating the activity and elucidating the underlying mechanism of action.

Signaling Pathway Exploration: Potential Anticancer Mechanism

Caption: A hypothesized signaling pathway for the potential anticancer activity of this compound via HDAC inhibition.

Synthesis and Derivatization Strategies

Expertise & Experience: The synthesis of this compound and its derivatives can be readily achieved through established synthetic methodologies. The Williamson ether synthesis is a robust and high-yielding method for the formation of the core ether linkage.

Proposed Synthetic Protocol: Williamson Ether Synthesis

-

Deprotonation of Phenol: 4-Fluorophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetone to generate the corresponding phenoxide.

-

Nucleophilic Substitution: The resulting phenoxide is then reacted with an ethyl 4-bromobutanoate via an SN2 reaction to form the ether linkage.

-

Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

Derivatization and SAR:

-

Aromatic Ring Substitution: Introduce additional substituents (e.g., electron-donating or -withdrawing groups) onto the fluorophenyl ring to probe electronic effects on activity.

-

Butanoic Acid Chain Modification: As with the 2-isomer, modify the carboxylic acid moiety to explore its importance for activity and to modulate physicochemical properties.

-

Bioisosteric Replacement: Replace the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) to potentially improve metabolic stability and cell permeability.

Data Presentation: Physicochemical Properties of Proposed Analogs

| Compound ID | R1-Substitution (Phenyl Ring) | R2-Substitution (Butanoic Acid) | Calculated logP | Predicted Target Class |

| FFB-001 | 4-F | -COOH | 2.1 | Herbicide/CNS |

| FFB-002 | 2,4-di-F | -COOH | 2.3 | Herbicide |

| FFB-003 | 4-F | -CONH2 | 1.5 | CNS |

| FFB-004 | 4-F | -COOCH3 | 2.5 | Prodrug |

| FFB-005 | 4-F, 2-CH3 | -COOH | 2.6 | Anticancer |

Conclusion: A Call for Exploratory Research

The fluorophenoxy butanoic acid scaffold holds significant, yet asymmetrically explored, potential for the development of novel therapeutic agents. While research into the 2-substituted isomer has yielded promising leads in the areas of inflammation, pain, and epilepsy, the 4-substituted isomer represents a veritable "terra incognita" for drug discovery. The strategic, hypothesis-driven, and tiered screening approach outlined in this guide provides a robust framework for systematically exploring the biological activities of this compound. By embracing this opportunity for discovery, the research community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

-

MDPI. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][6]triazine-based VEGFR-2 kinase inhibitors. [Link]

-

National Center for Biotechnology Information. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]

-

National Center for Biotechnology Information. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

National Center for Biotechnology Information. Organic synthesis provides opportunities to transform drug discovery. [Link]

-

National Center for Biotechnology Information. Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. [Link]

-

National Center for Biotechnology Information. 4-Amino-2-(4-fluorophenoxy)butanoic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

-

National Center for Biotechnology Information. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy. [Link]

-

MDPI. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. [Link]

-

National Center for Biotechnology Information. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]

-

ResearchGate. Bioactive compound and their biological activity. [Link]

-

MDPI. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanoic Acid Derivatives and Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 4-(4-fluorophenoxy)butanoic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the chemical space and pharmacological potential of this class of compounds.

Introduction: The Potential of the this compound Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. The presence of a fluorinated phenyl ring connected via an ether linkage to a butanoic acid chain offers a unique combination of lipophilicity, metabolic stability, and opportunities for functionalization. This has led to the exploration of its derivatives in a wide range of therapeutic areas, including metabolic diseases, inflammation, and oncology.

The fluorine atom on the phenyl ring can enhance binding affinity to target proteins through various non-covalent interactions and can improve pharmacokinetic properties by blocking metabolic oxidation. The butanoic acid moiety provides a handle for further chemical modification and can mimic endogenous fatty acids, allowing these compounds to interact with proteins involved in lipid metabolism and signaling.

Synthesis of this compound and Its Derivatives

The primary and most versatile method for the synthesis of this compound and its analogs is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.

General Synthesis Workflow

The synthesis of the core scaffold can be conceptualized as a two-step process: formation of the phenoxide followed by nucleophilic substitution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Williamson ether synthesis for preparing the title compound.

Materials:

-

4-Fluorophenol

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of Ethyl 4-(4-fluorophenoxy)butanoate

-

To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 4-(4-fluorophenoxy)butanoate (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide (1:1 v/v).

-

Stir the mixture at 60 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

-